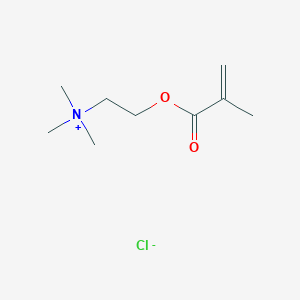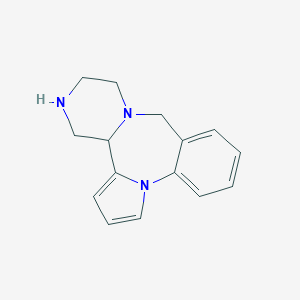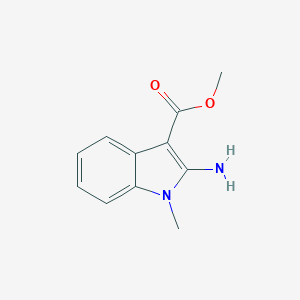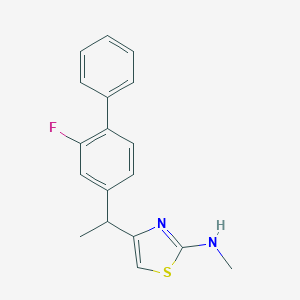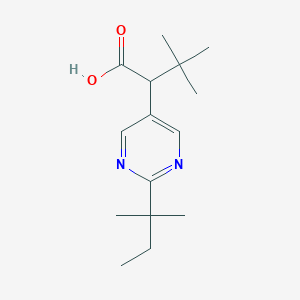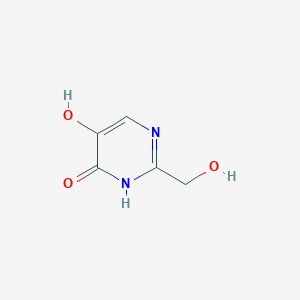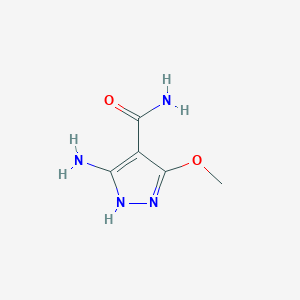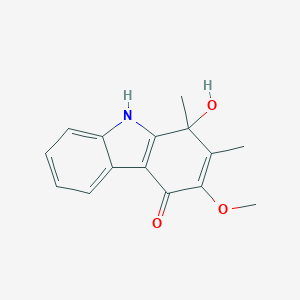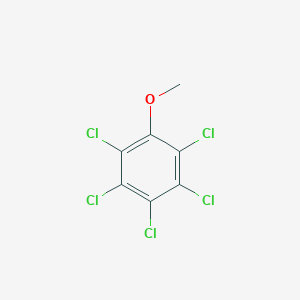
(Z)-1-Ethoxy-2-(tributylstannyl)ethene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(Z)-1-Ethoxy-2-(tributylstannyl)ethene, also known as this compound, is a useful research compound. Its molecular formula is C16H34OSn and its molecular weight is 361.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Catalyst in Stereo-specific Reactions : The compound has been used as a catalyst in stereo-specific reactions. Nakano et al. (2005) reported its use in the Pd(dba)2-catalyzed reaction with allyl bromide, resulting in high yields of E-2-aryl-1-(trimethylsilyl)penta-1,4-dienes (Nakano et al., 2005).
In Synthesis of Condensed Heteroaromatic Ring Systems : Sakamoto et al. (1992) demonstrated the use of (Z)-1-Ethoxy-2-(tributylstannyl)ethene in palladium-catalyzed carbonylative coupling, which is effective for constructing condensed heteroaromatic rings (Sakamoto et al., 1992).
Synthesis of Aryl and Heteroaryl Ethenes : It has been utilized in the palladium-catalyzed cross-coupling reaction with bromobenzenes or bromoheteroarenes, yielding good yields of the corresponding ethenes, as discussed by Sakamoto et al. (1991) (Sakamoto et al., 1991).
Destannylation Reactions : Pohmakotr et al. (1993) studied its reactivity in destannylation reactions, particularly in the context of 1-(tributylstannyl)-1-(phenylsulfinyl) cyclopropane and -ethene (Pohmakotr et al., 1993).
Synthesis of Silyl-stannyl Ethenes : Endo et al. (2007) explored its role in the synthesis of (Z)-1-aryl-2-silyl-1-stannylethenes and their conversion to various silanes (Endo et al., 2007).
Formation of Ethene Derivatives : Robertson et al. (2000) investigated its application in the formation of pentan-3-one from carbon monoxide and ethene in methanol (Robertson et al., 2000).
Safety and Hazards
作用機序
Target of Action
(Z)-1-Ethoxy-2-(tributylstannyl)ethene is a complex organotin compoundOrganotin compounds are generally known to interact with biological systems in various ways, such as inhibiting enzymes, disrupting cell membranes, and altering cellular processes .
Mode of Action
For instance, they can bind to proteins and other biomolecules, altering their structure and function
Biochemical Pathways
Organotin compounds can affect various biochemical pathways, depending on their specific structures and targets
Pharmacokinetics
Organotin compounds are generally known to have low water solubility and high lipid solubility, which can affect their absorption and distribution in the body . They can also be metabolized and excreted by the body, although the specific mechanisms can vary depending on the structure of the compound .
Result of Action
Organotin compounds can have various effects on cells, such as altering cell membrane integrity, disrupting cellular processes, and inducing cell death
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, temperature, pH, and the presence of other chemicals can affect the stability and reactivity of the compound . Additionally, the bioavailability and toxicity of the compound can be influenced by factors such as the organism’s age, sex, and health status, as well as environmental conditions such as temperature and pH .
生化学分析
Biochemical Properties
(Z)-1-Ethoxy-2-(tributylstannyl)ethene plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is commonly used in the synthesis of (+)-pleuromutilin, an antibiotic substance produced by the basidiomycetes Pleurotus mutilus . The compound’s tributylstannyl group facilitates its interaction with enzymes involved in the synthesis process, enhancing the efficiency of the reaction.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in the expression of specific genes, thereby altering cellular behavior. For example, its role in the synthesis of antibiotics like pleuromutilin suggests its potential impact on microbial cells, possibly affecting their growth and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The tributylstannyl group in the compound can form stable complexes with various enzymes, leading to enzyme inhibition or activation. This interaction can result in changes in gene expression, as the compound may influence transcription factors or other regulatory proteins. The precise mechanism of action involves the formation of covalent bonds with target biomolecules, thereby modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can have different biochemical properties. Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular behavior .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing the synthesis of specific biomolecules. At higher doses, it can cause toxic or adverse effects. Studies have shown that high doses of organotin compounds can lead to toxicity, affecting various organs and systems in animal models . Therefore, careful dosage optimization is essential to harness the compound’s benefits while minimizing its risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. The compound’s metabolic flux can influence the levels of various metabolites, thereby affecting overall cellular metabolism. Understanding the metabolic pathways of this compound is crucial for predicting its effects on cellular function and identifying potential metabolic targets for therapeutic intervention .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and function, as its concentration in specific areas may enhance or inhibit certain biochemical reactions .
Subcellular Localization
The subcellular localization of this compound is a critical factor that affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with other biomolecules and determine its overall impact on cellular processes. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its use in biochemical research .
特性
| { "Design of the Synthesis Pathway": "The synthesis of (Z)-1-Ethoxy-2-(tributylstannyl)ethene can be achieved through a three-step reaction pathway: (1) synthesis of ethyl 2-bromoacetate, (2) synthesis of 1-ethoxy-2-bromoethene, and (3) Stille coupling reaction with tributylstannane to form the desired product.", "Starting Materials": [ "Ethanol", "Sodium hydroxide", "Bromoacetic acid", "Ethyl magnesium bromide", "Sodium iodide", "Triphenylphosphine", "Copper(I) iodide", "Tributylstannane" ], "Reaction": [ "Step 1: Synthesis of ethyl 2-bromoacetate", "- Mix bromoacetic acid, ethanol, and sodium hydroxide in a round-bottom flask and heat under reflux for 6-8 hours.", "- Cool the reaction mixture and add water to precipitate the product.", "- Filter and dry the product to obtain ethyl 2-bromoacetate.", "Step 2: Synthesis of 1-ethoxy-2-bromoethene", "- Dissolve ethyl 2-bromoacetate in dry ether and add ethyl magnesium bromide dropwise.", "- Heat the reaction mixture under reflux for 4-6 hours.", "- Add water and sodium iodide to quench the reaction.", "- Extract the organic layer and dry over magnesium sulfate.", "- Purify the product by distillation to obtain 1-ethoxy-2-bromoethene.", "Step 3: Stille coupling reaction with tributylstannane", "- Mix 1-ethoxy-2-bromoethene, tributylstannane, triphenylphosphine, and copper(I) iodide in a round-bottom flask.", "- Heat the reaction mixture under reflux for 6-8 hours.", "- Cool the reaction mixture and extract with dichloromethane.", "- Wash the organic layer with water and dry over magnesium sulfate.", "- Purify the product by column chromatography to obtain (Z)-1-Ethoxy-2-(tributylstannyl)ethene." ] } | |
CAS番号 |
64724-29-4 |
分子式 |
C16H34OSn |
分子量 |
361.2 g/mol |
IUPAC名 |
tributyl-[(E)-2-ethoxyethenyl]stannane |
InChI |
InChI=1S/C4H7O.3C4H9.Sn/c1-3-5-4-2;3*1-3-4-2;/h1,3H,4H2,2H3;3*1,3-4H2,2H3; |
InChIキー |
WARKYKQCOXTIAO-UHFFFAOYSA-N |
異性体SMILES |
CCCC[Sn](CCCC)(CCCC)/C=C/OCC |
SMILES |
CCCC[Sn](CCCC)(CCCC)C=COCC |
正規SMILES |
CCCC[Sn](CCCC)(CCCC)C=COCC |
ピクトグラム |
Acute Toxic; Irritant; Health Hazard; Environmental Hazard |
同義語 |
(Z)-1-Ethoxy-2-(tributylstannyl)ethene; Tributyl((Z)-2-ethoxyvinyl)stannane; cis-Tributyl(2-ethoxyvinyl)stannane; (Z)-Tributyl(2-ethoxyvinyl)stannane |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of (Z)-1-Ethoxy-2-(tributylstannyl)ethene in organic synthesis?
A1: this compound serves as a valuable reagent in palladium-catalyzed carbonylative coupling reactions. [, ] This compound reacts with iodobenzenes in the presence of carbon monoxide and a palladium catalyst, leading to the formation of α,β-unsaturated ketones. These ketones are important building blocks in the synthesis of various organic compounds, including heterocyclic systems like chromones and quinolinones.
Q2: Can you provide an example of how this compound has been used in the synthesis of a specific compound?
A2: Researchers successfully synthesized chromone, a heterocyclic compound with diverse biological activities, by employing this compound. [] They reacted 2-(methoxymethoxy)iodobenzene with this compound under a carbon monoxide atmosphere in the presence of a palladium catalyst. This carbonylative coupling reaction yielded a key intermediate which, upon further transformations, provided chromone. This example highlights the utility of this compound in constructing complex molecules.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


